molecular formula C9H4ClNO4 B14209125 6-Chloro-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid CAS No. 828252-09-1

6-Chloro-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid

Cat. No.: B14209125
CAS No.: 828252-09-1
M. Wt: 225.58 g/mol
InChI Key: IUTRBNQDWSMZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a chloro substituent and a carboxylic acid group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then subjected to further steps to introduce the chloro and carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

6-Chloro-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.

Comparison with Similar Compounds

  • 6-Fluoro-2,3-dihydro-1H-inden-1-yl acetic acid
  • 2-(2-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
  • 1,3-Dioxo-2-thiazol-2-yl-2,3-dihydro-1H-isoindole-5-carboxylic acid

Comparison: 6-Chloro-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid is unique due to its specific chloro and carboxylic acid substituents, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and development .

Properties

CAS No.

828252-09-1

Molecular Formula

C9H4ClNO4

Molecular Weight

225.58 g/mol

IUPAC Name

6-chloro-2,3-dioxo-1H-indole-5-carboxylic acid

InChI

InChI=1S/C9H4ClNO4/c10-5-2-6-4(1-3(5)9(14)15)7(12)8(13)11-6/h1-2H,(H,14,15)(H,11,12,13)

InChI Key

IUTRBNQDWSMZHT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1C(=O)O)Cl)NC(=O)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.